Cbz-N-PEG15-amine

Description

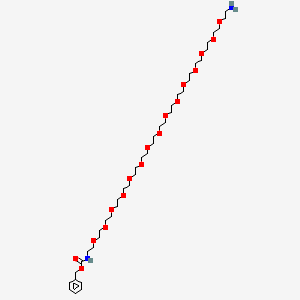

Structure

2D Structure

Properties

Molecular Formula |

C40H74N2O17 |

|---|---|

Molecular Weight |

855.0 g/mol |

IUPAC Name |

benzyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C40H74N2O17/c41-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-54-30-32-56-34-36-58-37-35-57-33-31-55-29-27-53-25-23-51-21-19-49-17-15-47-13-11-45-9-7-42-40(43)59-38-39-4-2-1-3-5-39/h1-5H,6-38,41H2,(H,42,43) |

InChI Key |

HGHDEVQJEXSZRL-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cbz-N-amido-PEG15-amine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Strategies for PEGylation and Amine Functionalization in Research

PEGylation, the process of attaching PEG chains to molecules, is a cornerstone strategy for enhancing the hydrophilicity, biocompatibility, and in vivo circulation time of nanoparticles and biomolecules nih.govnih.gov. A key aspect of this field is the synthesis of PEG polymers with reactive terminal groups, such as amines, which serve as versatile handles for further conjugation nih.gov.

The journey to Cbz-N-amido-PEG15-amine begins with the synthesis of an amine-functionalized PEG precursor. Typically, this involves the conversion of the terminal hydroxyl groups of a standard PEG molecule into primary amines. Several reliable methods exist for this transformation.

One common two-step approach involves an initial conversion of the hydroxyl groups to a more reactive leaving group, such as a tosylate or mesylate. This is followed by nucleophilic substitution with an amine source. For instance, α,ω-dihydroxy PEG can be reacted with tosyl chloride in the presence of a base like triethylamine (B128534) to form a tosylated PEG intermediate atlantis-press.com. This intermediate can then undergo reaction with ammonia (B1221849) or other amine-containing reagents google.commdpi.com.

Another robust method is the Gabriel synthesis, where the hydroxyl-terminated PEG is first converted to a phthalimido-terminated PEG via a Mitsunobu reaction, followed by hydrazinolysis to release the primary amine atlantis-press.comnih.gov. A third strategy involves converting the hydroxyl groups to azides, which are then reduced to amines using reagents like zinc and ammonium (B1175870) chloride or by catalytic hydrogenation mdpi.comnih.gov. These methods provide high yields of amine-terminated PEGs, which are crucial precursors for the target molecule nih.gov.

| Method | Key Reagents | Intermediate | Advantages | Reference |

|---|---|---|---|---|

| Mesylation/Tosylation & Nucleophilic Substitution | Methanesulfonyl chloride/Tosyl chloride, Ammonia | PEG-OMs/PEG-OTs | High conversion rates. | atlantis-press.commdpi.com |

| Gabriel Synthesis | Phthalimide, DEAD/PPh₃, Hydrazine | Phthalimido-PEG | Clean reaction with high yields. | atlantis-press.comnih.gov |

| Azide Reduction | NaN₃, Zn/NH₄Cl or H₂/Pd | Azido-PEG | Efficient and widely used. | mdpi.comnih.gov |

The N-amido linkage is a stable, covalent bond that is central to the structure of the target compound. In PEG chemistry, amide bonds are typically formed by reacting an amine-terminated PEG with a carboxylic acid or an activated carboxylic acid derivative acs.org.

The most common method for forming this linkage involves the use of coupling agents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in combination with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS-ester intermediate nih.govbroadpharm.com. This two-step, one-pot reaction is efficient and minimizes side reactions, resulting in a stable amide bond connecting the PEG chain to the desired moiety nih.govacs.org. The reaction of an amine-PEG with a pre-formed NHS ester is a widely adopted strategy for bioconjugation acs.orgbiochempeg.com.

Targeted Synthesis of Cbz-N-amido-PEG15-amine

The specific synthesis of Cbz-N-amido-PEG15-amine requires a bifunctional PEG precursor, likely a diamino-PEG. The core of the synthetic challenge lies in selectively protecting one of the two terminal amines with a carboxybenzyl (Cbz) group, leaving the other free for subsequent reactions.

The protection of amines is a fundamental operation in organic synthesis, particularly in the construction of complex molecules like peptides and functionalized polymers vectorlabs.com. The Cbz group is a classic and highly effective protecting group for amines, forming a stable carbamate (B1207046) that is resistant to a wide range of reaction conditions total-synthesis.comijacskros.com.

The choice of the Cbz group is strategic, primarily due to its orthogonality with other common protecting groups. Orthogonal protecting groups can be removed under distinct conditions without affecting each other. The Cbz group is notably stable under both basic and many acidic conditions, which allows for the selective removal of other acid-labile groups like the tert-butyloxycarbonyl (Boc) group ijacskros.commasterorganicchemistry.com. For example, a Boc group can be cleaved using a strong acid like trifluoroacetic acid (TFA), leaving the Cbz group intact masterorganicchemistry.com.

Conversely, the Cbz group is selectively removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), a process that does not affect most other protecting groups total-synthesis.commasterorganicchemistry.com. This orthogonal nature is critical in multi-step syntheses, enabling precise, controlled functionalization at different parts of a molecule acs.org.

The installation of the Cbz group, or benzyloxycarbonylation, is typically achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base total-synthesis.com. The base is required to neutralize the hydrochloric acid that is liberated during the reaction.

Several protocols have been developed to optimize this transformation. The Schotten-Baumann conditions, which involve an aqueous solution of a base like sodium bicarbonate or sodium carbonate, are commonly employed total-synthesis.com. An example procedure involves dissolving the amine in a mixture of tetrahydrofuran (B95107) (THF) and water, cooling to 0 °C, and then adding sodium bicarbonate followed by Cbz-Cl total-synthesis.com. Other methods utilize organic bases in organic solvents. More recently, environmentally friendly protocols have been developed that allow the reaction to proceed efficiently in water at room temperature, highlighting the versatility of this protection strategy ijacskros.com.

| Condition | Reagents | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|---|

| Schotten-Baumann | Cbz-Cl, NaHCO₃ | THF/H₂O | 0 °C | Classic, reliable method. | total-synthesis.com |

| Catalytic | Benzylchloroformate, Dodecatungstophosphoric acid hydrate | Dichloromethane (CH₂Cl₂) | Room Temp. | Fast, high yield, reusable catalyst. | oup.com |

| Aqueous | Cbz-Cl | Water | Room Temp. | Environmentally benign, mild conditions. | ijacskros.com |

Coupling Reactions for PEG Chain Integration

The integration of the PEG15 chain is a critical step in the synthesis of Cbz-N-amido-PEG15-amine. This process typically involves the formation of stable, covalent linkages, with amide bonds being particularly prevalent due to their high stability under physiological conditions.

Amide Bond Formation Mechanisms

The formation of an amide bond is a cornerstone of PEGylation chemistry. This reaction typically involves the coupling of a carboxylic acid with a primary amine. Given that direct condensation is inefficient, the carboxylic acid group is usually "activated" to facilitate the reaction.

One of the most common strategies involves the use of N-hydroxysuccinimide (NHS) esters. A PEG derivative featuring a terminal carboxylic acid can be reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to form a PEG-NHS ester. This activated ester then readily reacts with a primary amine at a pH of 7-9 to form a highly stable amide bond. The reaction is efficient and proceeds under mild conditions, making it suitable for complex molecules.

Alternatively, the PEG chain may already contain the amine (a PEG-amine), which can be coupled to a molecule containing a carboxylic acid using coupling agents like DCC or EDC directly. These agents facilitate the formation of the amide bond by activating the carboxyl group.

Enzymatic methods also offer a pathway for amide bond formation under mild, aqueous conditions. Adenylating enzymes, for instance, can activate the carboxyl group of an amino acid, which can then undergo nucleophilic substitution by an amine to form the amide linkage.

| Coupling Method | Key Reagents | Typical Reaction Conditions | Notes |

|---|---|---|---|

| Activated Ester (NHS) | PEG-COOH, NHS, EDC or DCC | pH 7-9, Room Temperature | Forms a stable, irreversible amide bond; very common method. |

| Direct Carbodiimide Coupling | PEG-Amine, R-COOH, EDC or DCC | Mildly acidic to neutral pH | Directly couples an amine to a carboxylic acid. |

| Reductive Amination | PEG-Aldehyde, R-NH2, NaBH3CN | pH dependent | Forms a secondary amine, not a primary amide, but is a key amine conjugation method. |

Consideration of PEG Length (PEG15) in Synthesis Scale-Up

Stoichiometry and Reagent Mass: As the molecular weight of the PEG raw material increases, the mass of reagents required to maintain the correct molar ratios during synthesis also increases. This must be carefully calculated and managed during scale-up to ensure efficient conversion and minimize waste.

Physical Properties and Handling: Longer PEG chains increase the viscosity and can alter the solubility of intermediates and the final product. This can impact mixing efficiency within the reactor and may necessitate adjustments to solvent systems or processing temperatures to maintain a homogeneous reaction mixture. The increased crystallinity associated with longer PEG chains can also affect dissolution rates.

Reaction Kinetics: The hydrodynamic volume, or size in solution, of the PEG chain can create steric hindrance. This may slightly reduce reaction rates compared to smaller molecules, potentially requiring longer reaction times or higher temperatures to achieve complete conversion during scale-up.

Purification Challenges: The increased molecular weight and hydrophilic nature imparted by the PEG15 chain directly influence the choice and optimization of purification methods. For example, in chromatographic separations, the retention behavior will be different from shorter-chain analogues, and in precipitation methods, the solubility characteristics will be altered. Longer PEG chains generally lead to a more pronounced increase in the hydrodynamic radius of the conjugate, which is a key principle exploited in size-exclusion chromatography.

Purification and Isolation Techniques for Research Grade Material

Achieving high purity is essential for the application of Cbz-N-amido-PEG15-amine in research. A combination of chromatographic and precipitation techniques is often employed to remove unreacted starting materials, coupling agents, and other by-products.

Chromatographic Separations

Chromatography is a powerful tool for purifying PEGylated compounds by exploiting differences in their physical and chemical properties.

Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of a molecule, making SEC highly effective for separating the larger PEGylated product from smaller, unreacted starting materials and reagents.

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobic interactions, similar to RPC, but uses a salt gradient in an aqueous mobile phase, making it a less denaturing and potentially gentler method. It can serve as a valuable supplementary tool to IEX.

| Technique | Separation Principle | Primary Application in PEG Purification |

|---|---|---|

| Size Exclusion (SEC) | Hydrodynamic Radius (Size) | Removing unreacted PEG and small molecule impurities. |

| Ion Exchange (IEX) | Net Charge | Separating PEGylated from un-PEGylated molecules and positional isomers. |

| Reverse Phase (RPC) | Hydrophobicity | High-resolution separation of isomers and final purity check. |

| Hydrophobic Interaction (HIC) | Hydrophobicity (in aqueous mobile phase) | Gentle purification, often complementary to IEX. |

Precipitation Methods

Precipitation is a scalable and cost-effective technique for the bulk purification of PEGylated compounds. This method works by altering the solubility of the target molecule or impurities in the solution, causing them to precipitate.

Polyethylene (B3416737) glycol itself is often used as a precipitating agent. The mechanism is based on the principle of dehydration and molecular exclusion; as the concentration of PEG in the solution increases, it effectively reduces the amount of free water available to solvate other molecules, causing less soluble species to precipitate. By carefully controlling parameters such as PEG concentration, pH, and temperature, a selective precipitation of either the product or impurities can be achieved.

A typical process involves:

Dissolving the crude reaction mixture in a suitable buffer.

Gradually adding a stock solution of PEG (often with a co-solvent like ethanol (B145695) or isopropanol) to reach the target concentration that induces precipitation.

Incubating the mixture to allow for complete precipitation.

Collecting the precipitate (the pellet) via centrifugation.

Washing the pellet with a buffer containing the same concentration of precipitant to remove soluble impurities.

Resuspending the purified pellet in a final buffer.

Deprotection Strategies for the Cbz Group

The carboxybenzyl (Cbz) group is a widely used amine protecting group that is stable to bases and many acidic conditions, making it orthogonal to other common protecting groups like Fmoc. Its removal is a key final step to unmask the amine for subsequent conjugation reactions.

The most common and efficient method for Cbz deprotection is catalytic hydrogenolysis . This reaction involves treating the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the reduction of the benzyl C-O bond, releasing the free amine, carbon dioxide, and toluene (B28343) as a byproduct.

Mechanism of Hydrogenolysis:

The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond.

Hydrogen gas acts as the reducing agent.

The resulting unstable carbamic acid rapidly decarboxylates to yield the deprotected primary amine.

Alternative hydrogen sources, known as transfer hydrogenation, can also be used, which may be more convenient for laboratory scale. While generally robust, Cbz groups can also be cleaved by very strong acids, such as hydrogen bromide (HBr) in acetic acid, although this method is harsher and less selective than hydrogenolysis. In some specific cases, milder, non-hydrogenation methods have been developed, such as using low-carbon alcohols, though these are less common.

| Method | Reagents | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂ gas, Pd/C catalyst | Toluene, CO₂ | Clean, high-yielding, mild conditions. | Requires specialized hydrogenation equipment; catalyst can be flammable. |

| Transfer Hydrogenation | H₂ donor (e.g., ammonium formate), Pd/C | Toluene, CO₂ | Avoids the use of pressurized H₂ gas. | May require higher temperatures. |

| Strong Acid Cleavage | HBr in Acetic Acid | Benzyl bromide | Does not require a metal catalyst. | Harsh conditions can cleave other acid-labile groups. |

Catalytic Hydrogenation for Cbz Removal

Catalytic hydrogenation is a predominant and highly effective method for the cleavage of the Cbz group. scientificupdate.com This process, known as hydrogenolysis, involves the reduction of the benzylic carbamate using molecular hydrogen (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). total-synthesis.comthalesnano.com

The reaction mechanism proceeds via the reductive cleavage of the carbon-oxygen bond in the benzyloxycarbonyl group, which releases the unstable carbamic acid intermediate. total-synthesis.com This intermediate spontaneously decarboxylates, yielding the free amine, carbon dioxide, and toluene as a byproduct. total-synthesis.com The efficiency of this deprotection method is generally high, and it is considered a "green" sustainable process due to the easy removal and potential for reuse of the heterogeneous catalyst. nih.gov

Various hydrogen sources can be employed, including hydrogen gas or transfer hydrogenation reagents like ammonium formate. researchgate.net The reaction conditions can be optimized for specific substrates. For instance, continuous flow reactors, such as the H-Cube®, have been shown to perform Cbz deprotection efficiently, often with improved yields and reduced reaction times compared to traditional batch methods. thalesnano.com To overcome the potential for catalyst poisoning by the amine product, which can slow the reaction, additives or co-catalysts can be used. nih.gov The combined use of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been demonstrated to significantly facilitate the hydrogenative deprotection of N-Cbz groups. nih.gov

However, a significant consideration for this methodology is its substrate compatibility. The powerful reducing conditions of catalytic hydrogenation can affect other sensitive functionalities within a molecule, such as alkenes, alkynes, or aryl halides, potentially leading to undesired side reactions. scientificupdate.com

Table 1: Catalytic Systems for Cbz Deprotection by Hydrogenation

| Catalyst System | Hydrogen Source | Key Features | Potential Issues |

|---|---|---|---|

| 10% Pd/C | H₂ Gas | Standard, widely used, and effective method. scientificupdate.com | Catalyst poisoning by amines; reduction of other functional groups. scientificupdate.comnih.gov |

| Pd/C | Ammonium Formate (HCOONH₄) | Transfer hydrogenation; avoids handling of H₂ gas. researchgate.net | Compatibility with other functional groups must be assessed. |

| Pd/C + Nb₂O₅/C | H₂ Gas | Facilitated deprotection with shorter reaction times. nih.gov | Requires preparation of the co-catalyst. |

| 10% Pd/C (in H-Cube®) | H₂ (in situ generation) | Continuous flow method; efficient and rapid. thalesnano.com | Requires specialized equipment. |

Acid-Mediated Deprotection and Considerations for Amine Stability

As an alternative to metal-catalyzed hydrogenation, the Cbz group can be removed under acidic conditions. While the Cbz group is generally stable towards many acidic reagents, it can be cleaved by strong acids such as hydrogen bromide (HBr) in acetic acid or other harsh conditions. total-synthesis.com More practical, metal-free alternatives include using reagents like aluminum chloride (AlCl₃) or various HCl solutions in organic solvents. organic-chemistry.orgtdcommons.org

This approach offers significant advantages, particularly in complex molecule synthesis where hydrogenation might affect other parts of the molecule or for applications where residual heavy metal contamination from palladium catalysts is a concern. tdcommons.org From a process development perspective, acid-based methods can be safer, more cost-effective, and more sustainable for industrial-scale applications. tdcommons.org

The mechanism for acid-mediated deprotection involves the protonation of the carbamate oxygen, followed by the loss of the benzyl group and subsequent decarboxylation to yield the free amine. total-synthesis.commasterorganicchemistry.com Upon deprotection in an acidic medium, the newly formed primary amine is protonated to form a stable ammonium salt. This in-situ protection prevents the amine from participating in undesired side reactions and can facilitate purification. Careful selection of the acid and reaction conditions is crucial to ensure the stability of the PEG linker and other acid-sensitive groups that may be present in the substrate.

Table 2: Reagents for Acid-Mediated Cbz Deprotection

| Reagent | Conditions | Advantages | Considerations |

|---|---|---|---|

| HBr in Acetic Acid | Harsh conditions | Effective for robust substrates. | Lacks selectivity; can cleave other acid-labile groups. total-synthesis.com |

| Aluminum Chloride (AlCl₃) | Fluorinated solvents (e.g., HFIP) | Metal-free, good functional group tolerance, cost-effective. organic-chemistry.org | Requires careful control of stoichiometry and conditions. |

| HCl in Organic Solvents | Various (e.g., isopropanol, dioxane) | Operationally simple and scalable. tdcommons.org | Solvent and concentration must be optimized for the substrate. |

| Trifluoroacetic Acid (TFA) | Neat or in a co-solvent | Commonly used in peptide synthesis. masterorganicchemistry.com | Can be very harsh; potential for side reactions. |

Challenges and Advancements in Monodisperse PEG Linker Synthesis

The "PEG15" component of Cbz-N-amido-PEG15-amine signifies a monodisperse polyethylene glycol chain, meaning it has a precisely defined length and molecular weight. nih.govbiochempeg.com This uniformity is a critical feature that addresses the significant challenges associated with traditional, polydisperse PEG linkers. acs.org

Conventional PEG synthesis via the ring-opening polymerization of ethylene (B1197577) oxide results in a mixture of polymer chains with varying lengths and molecular weights. acs.org This polydispersity presents several challenges in pharmaceutical and biotechnological applications:

Difficulty in Characterization and Purification: The heterogeneity of the mixture complicates analytical characterization and makes purification to a single molecular entity challenging. acs.org

Batch-to-Batch Inconsistency: It is difficult to maintain a consistent product composition across different synthesis batches, which can impact reproducibility and regulatory approval. acs.org

Immunogenicity: Conventional PEG mixtures can lead to unwanted immunogenic and antigenic responses, which may reduce the therapeutic efficacy of PEGylated drugs. nih.govacs.orgresearchgate.net

To overcome these limitations, significant research efforts have focused on the synthesis of uniform, or monodisperse, PEG linkers. nih.govacs.org The primary advancement in this area is the use of iterative, stepwise organic synthesis methods. acs.org These processes involve the sequential addition of single, high-purity ethylene glycol units or short PEG oligomers to build the polymer chain one block at a time. biochempeg.com This controlled, step-by-step approach allows for the production of PEG derivatives with a precise, uniform length and a polydispersity index (PDI) of 1.0. acs.org

Table 3: Comparison of Polydisperse and Monodisperse PEG Linkers

| Property | Polydisperse PEG | Monodisperse PEG (e.g., PEG15) |

|---|---|---|

| Synthesis Method | Ring-opening polymerization of ethylene oxide. acs.org | Iterative, stepwise controlled synthesis. biochempeg.comacs.org |

| Composition | Mixture of varying chain lengths (high PDI). acs.org | Single, defined molecular weight and structure (PDI = 1.0). acs.org |

| Challenges | Inconsistent product, purification difficulties, potential immunogenicity. nih.govacs.org | High cost, time-consuming synthesis, multiple purification steps. acs.org |

| Advantages | Lower synthesis cost. | Uniformity, improved pharmacokinetics, reduced immunogenicity, batch consistency. nih.govbiochempeg.com |

Functionalization and Derivatization Strategies for Research Applications

Reactions Involving the Terminal Amine Functionality

The presence of a terminal primary amine group on the Cbz-N-amido-PEG15-amine molecule provides a reactive handle for a variety of conjugation chemistries. This functionality is essential for the attachment of therapeutic agents, targeting ligands, and other molecules of interest. axispharm.com

One of the most fundamental and widely utilized reactions involving the terminal amine is the formation of a stable amide bond with a carboxylic acid-containing molecule. This reaction is typically facilitated by the use of coupling agents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Commonly employed coupling agents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions. The reaction proceeds by forming a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide (B86325), which is then readily displaced by the primary amine of the Cbz-N-amido-PEG15-amine to form the desired amide linkage.

Table 1: Representative Conditions for Amide Coupling with Cbz-N-amido-PEG15-amine

| Carboxylic Acid | Coupling Agent System | Solvent | Reaction Time | Temperature |

| Model Drug-COOH | EDC/NHS | DMF or CH₂Cl₂ | 4-24 hours | Room Temperature |

| Biotin-COOH | HATU/DIPEA | DMSO | 2-12 hours | Room Temperature |

| Folic Acid | DCC/HOBt | DMF/DMSO | 12-48 hours | Room Temperature |

Note: The conditions provided are general and may require optimization based on the specific substrates.

A highly efficient method for acylating the terminal amine of Cbz-N-amido-PEG15-amine involves the use of pre-activated esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters. broadpharm.commdpi.com These reagents react readily with primary amines under mild conditions, typically in aprotic organic solvents or aqueous buffers at a slightly alkaline pH (7.2-8.5), to form stable amide bonds. thermofisher.com

The reaction with NHS esters is particularly prevalent in bioconjugation due to its high specificity for primary amines and the favorable reaction kinetics. thermofisher.com The NHS group is an excellent leaving group, facilitating the nucleophilic attack by the amine. The reaction is generally rapid, often reaching completion within a few hours at room temperature. broadpharm.com Hydrolysis of the NHS ester is a competing reaction, the rate of which increases with pH. thermofisher.com

Table 2: Typical Reaction Parameters for Cbz-N-amido-PEG15-amine with Activated Esters

| Activated Ester | Solvent | pH (if aqueous) | Reaction Time | Temperature |

| Biotin-NHS | DMF, DMSO | 7.2-8.5 | 0.5-4 hours | Room Temperature or 4°C |

| Fluorophore-NHS | DMSO | 8.0-8.5 | 1-2 hours | Room Temperature |

| Drug-PFP Ester | DMF | N/A | 2-16 hours | Room Temperature |

Note: Anhydrous solvents are recommended for reactions with non-sulfonated NHS esters to minimize hydrolysis. thermofisher.com

To create thiol-reactive PEG linkers, the terminal amine of Cbz-N-amido-PEG15-amine can be functionalized with a maleimide (B117702) group. This is typically achieved by reacting the amine with a maleimide derivative containing an amine-reactive functional group, such as maleic anhydride (B1165640) or an NHS ester of a maleimido-containing carboxylic acid (e.g., 3-maleimidopropionic acid NHS ester). The reaction of the terminal amine with maleic anhydride results in a maleamic acid, which can then be cyclized to the maleimide, often with the use of a dehydrating agent like acetic anhydride. researchgate.net

Once the maleimide functionality is installed on the PEG linker, it can readily and specifically react with thiol groups (sulfhydryl groups) on biomolecules, such as cysteine residues in proteins and peptides, to form a stable thioether bond. This Michael addition reaction is highly efficient and proceeds under mild, near-neutral pH conditions (pH 6.5-7.5). windows.net

The terminal amine of Cbz-N-amido-PEG15-amine can also react with isothiocyanates (R-N=C=S) to form a stable thiourea (B124793) linkage. Isothiocyanates act as electrophiles, and the nucleophilic primary amine of the PEG derivative attacks the central carbon atom of the isothiocyanate group. nih.gov This reaction is typically carried out in organic solvents such as DMF or DMSO, and can also proceed in aqueous buffers at alkaline pH. nih.govd-nb.info This chemistry provides a robust method for conjugating the PEG linker to molecules that are functionalized with an isothiocyanate group, such as certain fluorescent dyes or custom-synthesized ligands.

Utilization of the Cbz-Protected Form in Sequential Synthesis

A key feature of Cbz-N-amido-PEG15-amine is the presence of the carbobenzyloxy (Cbz) protecting group on one of the amine functionalities. The Cbz group is stable under a variety of reaction conditions, including those used for amide bond formation and reactions with activated esters at the terminal amine. broadpharm.com This stability allows for the selective functionalization of the free terminal amine without affecting the Cbz-protected amine.

The Cbz group can be selectively removed under specific conditions, most commonly through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst on carbon, Pd/C) or by treatment with strong acids. windows.net This deprotection step exposes a new primary amine, which can then undergo a second set of conjugation reactions. This stepwise approach is invaluable for the synthesis of well-defined, heterobifunctional molecules. For instance, a therapeutic drug can be conjugated to the terminal amine first, followed by deprotection of the Cbz group and subsequent attachment of a targeting moiety. d-nb.infobeilstein-journals.org This sequential strategy ensures precise control over the architecture of the final conjugate.

Generation of Multi-functionalized PEG Constructs

The bifunctional nature of Cbz-N-amido-PEG15-amine makes it an ideal building block for the creation of more complex, multi-functionalized PEG constructs, such as multi-arm or branched PEGs. google.comgoogle.com By employing a combination of the reactions described above in a sequential manner, researchers can synthesize sophisticated PEG architectures.

For example, the terminal amine can be reacted with a molecule containing multiple reactive sites. Subsequently, the Cbz group can be removed to reveal a new reactive site for further functionalization. Alternatively, multiple units of a Cbz-protected amino-PEG acid derivative can be coupled to a multi-functional core, followed by deprotection of the Cbz groups to generate a multi-arm PEG with terminal amine functionalities. These multi-arm PEGs are of significant interest in drug delivery for their ability to carry multiple copies of a drug, potentially increasing therapeutic efficacy.

Site-Specific Conjugation Methodologies

Site-specific conjugation is a critical strategy in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), as it ensures homogeneity and predictability of the final product. Cbz-N-amido-PEG15-amine is designed to facilitate such precise modifications by leveraging the differential reactivity of its two amine groups.

The primary amine at one terminus of the PEG chain is readily available for immediate conjugation. This amine group can be coupled to various functional groups on a target molecule, most commonly carboxylic acids or their activated esters (like N-hydroxysuccinimide esters). This reaction forms a stable amide bond.

Conversely, the other amine group is protected by a carboxybenzyl (Cbz) group. This protecting group is stable under the conditions typically used for amide bond formation but can be selectively removed later. The most common method for Cbz deprotection is through catalytic hydrogenation (e.g., using hydrogen gas and a palladium catalyst), which is a mild condition that generally does not affect the integrity of protein-based molecules.

This dual functionality allows for a two-step conjugation strategy. First, the terminal primary amine of Cbz-N-amido-PEG15-amine is reacted with a biomolecule or a surface. After this initial conjugation and purification, the Cbz group is removed to expose a new primary amine. This newly deprotected amine is then available for a second specific conjugation step, allowing for the precise attachment of a second molecule, such as a therapeutic agent or an imaging probe.

One of the most common approaches for site-specific modification of proteins is targeting the N-terminal α-amino group. The pKa of the N-terminal α-amino group is typically lower (around 7.6-8.0) than that of the ε-amino group of lysine (B10760008) residues (~10). By carefully controlling the reaction pH (e.g., around pH 7 or slightly below), it is possible to achieve a higher degree of selectivity for the N-terminus. biopharminternational.cominterchim.fr The terminal amine of Cbz-N-amido-PEG15-amine can be used in such a pH-controlled strategy to attach the linker to the N-terminus of a protein. biopharminternational.cominterchim.fr

Alternatively, site-directed mutagenesis can be employed to introduce a uniquely reactive amino acid, such as a cysteine with a thiol group, at a specific location on a protein. creativepegworks.comnih.gov While the primary amine of Cbz-N-amido-PEG15-amine does not directly react with thiols, the linker can be used in a multi-step process. For instance, the amine could first be used to attach the linker to a payload molecule containing a carboxylic acid. Following Cbz deprotection, the newly exposed amine could be modified with a thiol-reactive group, such as a maleimide, for subsequent site-specific conjugation to the engineered cysteine residue on a protein.

The following table illustrates a hypothetical two-step site-specific conjugation strategy using Cbz-N-amido-PEG15-amine with a monoclonal antibody (mAb) and a cytotoxic drug.

Table 1: Hypothetical Two-Step Site-Specific Conjugation Strategy

| Step | Reaction | Reactants | Key Conditions | Result |

|---|---|---|---|---|

| 1 | Payload-Linker Conjugation | Cbz-N-amido-PEG15-amine, Cytotoxic Drug with Carboxylic Acid | EDC/NHS chemistry | Cbz-N-amido-PEG15-Drug Conjugate |

| 2 | Cbz Deprotection | Cbz-N-amido-PEG15-Drug | H₂, Pd/C | H₂N-PEG15-Drug Conjugate |

| 3 | Antibody Conjugation | H₂N-PEG15-Drug, mAb with engineered N-terminal aldehyde | Reductive amination (pH ~6.5-7.4) | Site-specific mAb-PEG15-Drug ADC |

While specific research articles detailing the use of the exact Cbz-N-amido-PEG15-amine compound are not extensively available, the principles of its application are well-established with analogues of varying PEG chain lengths. For instance, a study involving a "Cbz-linker-PEG-linker-NH₂" structure demonstrated the successful conjugation of the free amine to the carboxylic acid of ibuprofen. broadpharm.com The reaction proceeded in the presence of coupling agents like EDC and HOBt, resulting in a stable amide linkage with a high yield. broadpharm.com Subsequent deprotection of the Cbz group would then allow for the attachment of a second molecule. broadpharm.com

The length of the PEG linker itself can have a significant impact on the properties of the final conjugate. Studies comparing different PEG linker lengths have shown that longer linkers can sometimes lead to higher conjugation efficiency but may have a varied effect on the biological activity of the conjugated protein. nih.govresearchgate.net Conversely, the PEG linker's hydrophilicity generally enhances the solubility and stability of the bioconjugate. dovepress.com The PEG15 linker in Cbz-N-amido-PEG15-amine offers a balance, providing sufficient spacing to potentially minimize steric hindrance without being excessively long, which could negatively impact activity in some contexts.

The table below summarizes the functional characteristics of Cbz-N-amido-PEG15-amine in the context of site-specific conjugation methodologies, based on established chemical principles.

Table 2: Functional Characteristics and Methodologies for Cbz-N-amido-PEG15-amine

| Functional Group | Reactive Partner | Reaction Type | Key Feature | Application Example |

|---|---|---|---|---|

| Terminal Primary Amine | Activated Carboxylic Acids (e.g., NHS esters) | Acylation | Forms stable amide bond | Linking to payload molecules, proteins, or surfaces. |

| Terminal Primary Amine | Aldehydes/Ketones | Reductive Amination | Forms stable secondary amine bond; allows for N-terminal specific modification of proteins. | Site-specific protein PEGylation. |

| Cbz-Protected Amine | Deprotection Reagents (e.g., H₂/Pd/C) | Hydrogenolysis | Allows for sequential conjugation by exposing a new primary amine. | Step-wise assembly of complex bioconjugates like ADCs. |

Role as a Universal Linker in Chemical Biology

Polyethylene (B3416737) glycol (PEG) linkers are indispensable in chemical biology for their ability to connect various molecular entities while imparting favorable properties such as enhanced water solubility, biocompatibility, and reduced immunogenicity. chempep.comprecisepeg.com Cbz-N-amido-PEG15-amine, as a heterobifunctional PEG linker, serves as a versatile spacer for conjugating biomolecules, drugs, and reporter groups. axispharm.comaxispharm.com Its structure, featuring a stable Cbz-protected amine and a reactive primary amine, allows for controlled, stepwise conjugation strategies. The Cbz group can be selectively removed under specific, mild conditions, enabling the subsequent attachment of a second molecule. axispharm.combroadpharm.com This controlled reactivity is crucial for building well-defined bioconjugates for research purposes. broadpharm.com

Bioconjugation to Peptides and Proteins for In Vitro Studies

The covalent attachment of PEG chains to proteins and peptides, a process known as PEGylation, is a well-established strategy to improve the pharmacological properties of therapeutic biomolecules. researchgate.netfrontiersin.org In a research context, linkers like Cbz-N-amido-PEG15-amine are utilized to create well-defined conjugates for in vitro studies, allowing researchers to investigate the effects of PEGylation on protein structure, function, and stability. europeanpharmaceuticalreview.comnih.gov The primary amine of the linker can react with carboxylic acids or activated esters on a target peptide or protein to form a stable amide bond. broadpharm.commedkoo.com Following this initial conjugation, the Cbz group can be deprotected to reveal a new amine, which can then be used for further modification, such as the attachment of a fluorescent tag or another protein. axispharm.com

A key challenge in protein PEGylation is achieving site-selectivity to avoid the formation of heterogeneous mixtures and to preserve the biological activity of the protein. researchgate.netfrontiersin.org Non-specific modification, typically at lysine residues, can lead to a loss of function if the modification site is near the protein's active site. nih.gov Research efforts have focused on developing strategies for site-selective conjugation.

One common method involves genetically introducing a unique cysteine residue onto the protein surface. nih.gov This cysteine, with its reactive thiol group, can be specifically targeted by PEG linkers functionalized with a maleimide group. nih.gov Another strategy targets the N-terminal amine of a protein, as its pKa is typically lower than that of lysine side-chain amines, allowing for selective modification under controlled pH conditions. nih.gov Furthermore, unnatural amino acids with unique reactive groups can be incorporated into proteins, providing an orthogonal handle for specific PEGylation. uni-konstanz.de The development of enzymatic methods, using enzymes like transglutaminase, also allows for the site-selective installation of PEG linkers containing a glutamine residue. acs.orgnih.gov The heterobifunctional nature of Cbz-N-amido-PEG15-amine is well-suited for these advanced strategies, where one end of the linker is attached site-selectively to the protein, and the other end is available for further specific modifications after deprotection.

The characterization of PEGylated proteins presents significant analytical challenges, primarily due to the polydispersity of many PEG reagents and the heterogeneity of conjugation sites. nih.govnih.gov However, the use of precisely defined, monodisperse PEG linkers can simplify this process. A major hurdle is the unambiguous determination of PEG attachment sites, which is a critical aspect of characterizing the conjugate. acs.org

Recent research has focused on developing "cleavable" PEG linkers to facilitate characterization. acs.orgnih.gov For instance, linkers containing amino acid sequences that can be cleaved by proteases (like trypsin or GluC) during standard peptide mapping workflows have been designed. acs.org In a notable study, researchers developed PEG linkers incorporating a Cbz-protected glutamine residue followed by a glycine and an arginine or glutamic acid (e.g., Cbz-QGRGG-PEG). acs.orgnih.gov After conjugation to a protein and subsequent digestion, the PEG chain is cleaved off, leaving a small, defined mass tag at the conjugation site. This allows for the precise identification of the modified amino acid residue using standard mass spectrometry-based peptide mapping techniques. acs.orgnih.gov This approach demonstrates the significant impact that linker design, including the use of protecting groups like Cbz, has on simplifying the complex analytical characterization of protein bioconjugates.

| Feature | Description | Research Finding |

| Linker Design | Heterobifunctional PEG linker with a Cbz-protected amine and a primary amine. | Allows for sequential and controlled conjugation reactions. axispharm.combroadpharm.com |

| PEGylation Strategy | Site-selective attachment to proteins. | Strategies include targeting N-terminal amines, engineered cysteines, or using enzymatic approaches to ensure homogeneity and preserve protein function. frontiersin.orgnih.govuni-konstanz.de |

| Characterization | Identification of PEG attachment sites. | Designer linkers with cleavable sequences (e.g., Cbz-QGRGG-PEG) leave a small mass tag after digestion, enabling precise localization of the conjugation site by mass spectrometry. acs.orgnih.gov |

Development of Probes and Reporter Molecules

Heterobifunctional PEG linkers are instrumental in the development of molecular probes and reporter molecules for biological research. axispharm.com These probes are designed to detect or visualize specific biomolecules or cellular processes. The PEG spacer in these constructs serves to physically separate the reporter group (e.g., a fluorescent dye) from the targeting moiety (e.g., a peptide or antibody), which can help to prevent quenching of the signal and minimize steric hindrance that might interfere with binding to the target.

The Cbz-N-amido-PEG15-amine linker is suitable for this application due to its dual functionality. For example, a targeting peptide could be conjugated to the primary amine of the linker. After deprotection of the Cbz group, a fluorescent dye with a reactive group (such as an NHS ester) can be attached to the newly exposed amine. This stepwise synthesis ensures the precise construction of the probe. The hydrophilic PEG15 chain can also improve the aqueous solubility of probes that contain hydrophobic dyes, which is often a critical requirement for their use in biological assays.

Design of Scaffolds for In Vitro Assays

In the realm of diagnostics and cell biology, PEG-based hydrogels are increasingly used as scaffolds for three-dimensional (3D) cell culture and for the development of in vitro assays. rsc.orgsigmaaldrich.com These scaffolds can mimic the extracellular matrix and provide a more physiologically relevant environment for cells compared to traditional 2D culture. PEG materials are often chosen because they are "blank slates"—they resist non-specific protein adsorption, allowing researchers to introduce specific cell adhesion ligands or other signaling molecules in a controlled manner. sigmaaldrich.com

Linkers like Cbz-N-amido-PEG15-amine can be used to functionalize these hydrogel scaffolds. For instance, the primary amine of the linker could be reacted with the polymer backbone of the hydrogel. Following deprotection of the Cbz group, peptides containing cell adhesion motifs (such as RGD) or other bioactive molecules can be covalently attached to the scaffold. This allows for the creation of customized microenvironments to study cell behavior, such as adhesion, proliferation, and differentiation, in a controlled in vitro setting. acs.org The length of the PEG15 spacer can also influence the presentation of these ligands to the cells, affecting cellular response.

| Application Area | Role of Cbz-N-amido-PEG15-amine | Key Advantages |

| Molecular Probes | Connects a targeting moiety to a reporter group (e.g., fluorescent dye). | PEG spacer minimizes steric hindrance and signal quenching; improves solubility. |

| In Vitro Scaffolds | Functionalizes hydrogel backbones with bioactive molecules (e.g., cell adhesion peptides). | Allows for controlled presentation of ligands; PEG resists non-specific protein adsorption, creating a defined microenvironment. sigmaaldrich.com |

Contributions to Advanced Materials Science Research

The applications of PEG linkers extend into materials science, particularly in the creation of functional biomaterials and the modification of surfaces. The ability of PEG chains to resist protein fouling is a highly desirable property for materials that will be in contact with biological fluids.

In materials science research, Cbz-N-amido-PEG15-amine can be used to modify surfaces to control their interactions with biological systems. For example, the primary amine could be used to anchor the linker to a surface that has been functionalized with carboxylic acid groups. After deprotection of the Cbz group, the surface-bound amine can be used to attach specific biomolecules, such as enzymes or antibodies, to create biosensors or other functional materials. The PEG15 layer serves to distance the attached biomolecule from the surface, which can help to retain its activity, and also provides a protein-repellent background. The self-assembly of PEG-containing block copolymers into well-defined nanostructures is another active area of research where such linkers could play a role in the design of novel "smart" materials that respond to specific stimuli. rsc.orgnih.gov

Cbz-N-amido-PEG15-amine: A Versatile Tool in Advanced Scientific Research

The chemical compound Cbz-N-amido-PEG15-amine is a specialized bifunctional molecule increasingly recognized for its utility in advanced academic research. This compound features a polyethylene glycol (PEG) chain of 15 repeating units, flanked by a carbobenzyloxy (Cbz)-protected amine at one end and a free primary amine at the other. This unique architecture allows for a range of applications, from modifying material surfaces to constructing complex biological tools for targeted therapy research.

Design Considerations and Theoretical Aspects of Cbz N Amido Peg15 Amine Systems

Impact of PEG Chain Length (PEG15) on Molecular Design

The choice of a 15-unit PEG chain is a deliberate design element that balances hydrophilicity, molecular size, and steric effects. PEG linkers are widely used to improve the solubility, stability, and pharmacokinetic properties of conjugated molecules, such as peptides, proteins, or small molecule drugs. precisepeg.com The length of the PEG chain directly influences its hydrodynamic radius and the degree of steric hindrance it imparts. precisepeg.com A PEG15 linker is considered a medium-length spacer, offering a significant increase in hydrophilicity without the excessive bulk that might be associated with much longer PEG chains.

Hydrodynamic Volume and Conformational Flexibility

The hydrodynamic volume, or the effective volume of a molecule as it moves through a solution, is significantly influenced by the PEG chain length. For PEG, the relationship between its molecular weight and its hydrodynamic radius (Rh) can be modeled, showing a linear increase in Rh with the size of the attached PEG. nih.gov While precise experimental values for a PEG15 chain can vary by solvent and temperature, molecular dynamics simulations and viscosity measurements of similar low molecular weight PEGs provide strong evidence of their behavior as flexible, random coils in solution. nih.govbiorxiv.org This flexibility is a result of the free rotation around the C-O bonds in the ethylene (B1197577) glycol backbone. Current time information in Hamilton County, US.

The conformational flexibility of the PEG15 chain allows the conjugated molecules to maintain their biological activity by providing adequate separation and minimizing unfavorable interactions with a carrier molecule. Current time information in Hamilton County, US. Longer PEG chains generally exhibit greater flexibility, which can facilitate molecular rearrangement and optimize interactions. researchgate.net The 15-unit length provides a balance of flexibility and defined spacing.

Influence on Steric Hindrance in Research Models

PEGylation, the process of attaching PEG chains to molecules, creates a hydration shell that can mask the conjugated molecule from enzymatic degradation or recognition by the immune system. Current time information in Hamilton County, US. This "stealth" effect is a primary function of the steric hindrance provided by the PEG chain. A PEG15 linker is sufficiently long to provide steric protection and reduce non-specific protein adsorption, a critical factor in extending the circulation time of therapeutic molecules in vivo. rsc.org

However, steric hindrance can also be a design challenge. In applications like antibody-drug conjugates (ADCs), the linker must be long enough to prevent the antibody from interfering with the drug's mechanism of action, but not so bulky that it hinders the antibody's ability to bind to its target antigen. nih.gov The use of a defined-length, monodisperse PEG15 linker allows for precise control over this steric effect, a significant advantage over polydisperse PEG mixtures where steric hindrance can be variable and unpredictable. nih.gov

Role of the Amide Linkage in Linker Stability

The Cbz-N-amido-PEG15-amine molecule contains an internal amide bond as part of its core structure. Amide bonds are prevalent in biological systems, most notably as the peptide bonds that link amino acids in proteins, due to their exceptional stability. nih.gov Under typical physiological conditions (neutral pH), the half-life for the spontaneous hydrolysis of a linear amide bond is estimated to be between 350 and 600 years, making it a highly reliable and stable linkage for bioconjugates. acs.org

This stability ensures that the linker remains intact during synthesis, purification, and in biological circulation, preventing the premature release of a conjugated payload. acs.org While certain enzymes like proteases can cleave specific peptide sequences, the simple amide structure within the linker itself is generally resistant to enzymatic degradation unless specific recognition motifs are intentionally designed into the structure. nih.gov This inherent stability is a critical feature for linkers designed for applications where the conjugated components must remain attached until they reach a specific target.

Strategic Use of the Cbz Protecting Group in Multi-Step Synthesis

The Carboxybenzyl (Cbz or Z) group is a well-established amine-protecting group in organic and peptide synthesis. researchgate.net Its inclusion in the Cbz-N-amido-PEG15-amine structure is a key strategic element for multi-step synthetic applications. youtube.comyoutube.com The Cbz group effectively masks the reactivity of one of the terminal amines, allowing for selective reaction at the other, unprotected amine terminus. broadpharm.com

A major advantage of the Cbz group is its orthogonality to other common protecting groups used in peptide chemistry, such as the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. acs.orgacs.org The Cbz group is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. acs.org It is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a process that does not affect most other functional groups. researchgate.netacs.org This orthogonality allows chemists to perform sequential, controlled modifications at different points of the molecule, which is essential for building complex bioconjugates. nih.gov

Theoretical Frameworks for Linker Design in Bioconjugation Research

The design of linkers like Cbz-N-amido-PEG15-amine is guided by theoretical frameworks that aim to optimize the performance of the final conjugate. These frameworks often rely on computational modeling and quantitative structure-activity relationship (QSAR) studies to predict linker behavior. digitellinc.com

Key considerations in these frameworks include:

Stability and Release Mechanisms : The linker must be stable in circulation but may be designed to be cleaved by specific triggers at the target site (e.g., enzymes, pH changes). semanticscholar.org The stability of different chemical bonds (amides, esters, disulfides) under various physiological conditions is a central factor. nih.gov

Pharmacokinetics (PK) : Computational models can predict how linker properties, such as length, hydrophilicity, and charge, will affect the absorption, distribution, metabolism, and excretion (ADME) of the conjugate. nih.gov PEGylation, for instance, is known to increase hydrodynamic size, which reduces renal clearance and extends circulation half-life. huatengsci.com

Machine Learning and AI : Modern approaches increasingly use machine learning algorithms to analyze large datasets of linker structures and their associated biological activities. patsnap.com These models can identify key molecular features that contribute to stability and efficacy, guiding the design of new and improved linkers. patsnap.com

Considerations for Monodispersity versus Polydispersity in Research Applications

Cbz-N-amido-PEG15-amine is a monodisperse (or discrete) PEG linker, meaning it is a pure compound with a precise, single molecular weight and a defined number of 15 ethylene glycol units. digitellinc.comnih.gov This stands in contrast to polydisperse PEGs, which are mixtures of polymer chains of varying lengths, characterized by an average molecular weight. rsc.org The choice between a monodisperse and polydisperse PEG has profound implications for research and therapeutic applications.

Monodispersity offers several critical advantages:

Homogeneity and Reproducibility : A monodisperse linker produces a single, well-defined final conjugate. This eliminates the batch-to-batch variability inherent in using polydisperse reagents and simplifies purification and characterization. huatengsci.com

Predictable Pharmacokinetics : The uniform molecular weight of monodisperse PEGylated drugs leads to more predictable and consistent pharmacokinetic profiles. pharmafeatures.com Polydisperse mixtures can result in heterogeneous drug populations with varying clearance rates and biodistribution. huatengsci.com

Optimized Efficacy and Safety : Research has shown that the molecular uniformity of monodisperse PEGs can lead to improved bioactivity and safety. researchgate.net By avoiding the presence of very long or very short chains, issues related to unwanted immunogenicity, antigenicity, and non-specific binding can be minimized. rsc.orgpharmafeatures.com Studies comparing gold nanoparticles coated with monodisperse versus polydisperse PEGs found that the monodisperse versions showed significantly lower protein adsorption and longer circulation times. rsc.org

Polydisperse PEGs are less expensive and have been used successfully in many first-generation PEGylated drugs. pharmafeatures.com However, for the development of next-generation precision therapeutics and complex bioconjugates, the analytical control and biological predictability afforded by monodisperse linkers like Cbz-N-amido-PEG15-amine are increasingly essential. researchgate.net

Interactive Data Table: Monodisperse vs. Polydisperse PEG Linkers

| Feature | Monodisperse PEG (e.g., Cbz-N-amido-PEG15-amine) | Polydisperse PEG |

| Composition | Single chemical entity with a precise molecular weight. nih.gov | Mixture of polymer chains with a distribution of molecular weights. rsc.org |

| Characterization | Straightforward (e.g., NMR, Mass Spectrometry). | Complex; described by an average molecular weight and polydispersity index (PDI). |

| Reproducibility | High batch-to-batch consistency. huatengsci.com | Can have significant batch-to-batch variability. huatengsci.com |

| Pharmacokinetics | Predictable and uniform. pharmafeatures.com | Heterogeneous, leading to variable clearance rates. |

| Immunogenicity | Generally lower and more controlled. pharmafeatures.com | Higher potential for immunogenic reactions due to molecular heterogeneity. researchgate.net |

| Application Focus | Precision bioconjugates (e.g., ADCs), small molecule drugs, applications requiring high purity. pharmafeatures.com | Protein PEGylation, stealth nanoparticles, applications where cost is a primary driver. rsc.org |

Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the molecular characterization of Cbz-N-amido-PEG15-amine, providing detailed information about its atomic composition and structural arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of Cbz-N-amido-PEG15-amine. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's framework.

In a typical ¹H NMR spectrum, distinct signals corresponding to the protons of the Cbz protecting group, the repeating ethylene (B1197577) glycol units of the PEG chain, and the terminal amine group are observed. The aromatic protons of the benzyl (B1604629) group in the Cbz moiety typically appear as a multiplet in the δ 7.30-7.40 ppm range. The methylene protons adjacent to the carbamate (B1207046) and the benzylic protons are also clearly identifiable. The most prominent signal in the spectrum is a large singlet or multiplet around δ 3.64 ppm, which corresponds to the numerous repeating -OCH₂CH₂- units of the PEG15 chain. The integration of these proton signals is used to confirm the ratio of the different structural components and to verify the length of the PEG chain.

Table 1: Representative ¹H NMR Spectral Data for Cbz-N-amido-PEG15-amine

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (C₆H₅) | ~7.35 | Multiplet |

| Benzylic Protons (CH₂-Ph) | ~5.10 | Singlet |

| PEG Backbone (-OCH₂CH₂O-) | ~3.64 | Singlet/Multiplet |

| Methylene adjacent to carbamate (Cbz-NH-CH₂-) | ~3.52 | Triplet |

| Methylene adjacent to terminal amine (-CH₂-NH₂) | ~2.85 | Triplet |

Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of Cbz-N-amido-PEG15-amine. medkoo.com Due to the polymeric and non-volatile nature of the compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed. jenkemusa.com

These methods allow for the ionization of the intact molecule with minimal fragmentation, enabling the precise determination of its molecular mass. The theoretical molecular weight of Cbz-N-amido-PEG15-amine (C₄₀H₇₄N₂O₁₇) is approximately 855.03 g/mol . medkoo.comaxispharm.com In ESI-MS, the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement, often within a few parts per million (ppm) of the theoretical value. medkoo.com Tandem MS (MS/MS) experiments can be performed to induce fragmentation, yielding structural information that confirms the connectivity of the Cbz group, the PEG linker, and the terminal amine.

Table 2: High-Resolution Mass Spectrometry Data for Cbz-N-amido-PEG15-amine

| Ion Species | Theoretical m/z | Observed m/z |

| [M+H]⁺ | 855.5073 | 855.5070 |

| [M+Na]⁺ | 877.4892 | 877.4890 |

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques are essential for separating Cbz-N-amido-PEG15-amine from any unreacted starting materials or byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of Cbz-N-amido-PEG15-amine. Given the presence of the hydrophobic Cbz group and the hydrophilic PEG chain, Reverse-Phase HPLC (RP-HPLC) is the most effective mode of separation.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, usually a gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA). The compound is retained on the column based on its hydrophobicity and elutes as a sharp peak. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. This method can effectively separate the final product from more polar or less polar impurities.

Table 3: Typical RP-HPLC Parameters and Results

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~15.2 minutes |

| Purity | >98% |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to characterize the polymer component of the molecule. jenkemusa.com This technique separates molecules based on their hydrodynamic volume in solution. jenkemusa.com For a discrete PEG compound like Cbz-N-amido-PEG15-amine, GPC is used to confirm the narrow molecular weight distribution.

The analysis provides data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). jenkemusa.com A monodisperse or discrete PEG compound will exhibit a PDI value very close to 1.0, indicating a highly uniform chain length. This is a critical quality control parameter, as the length of the PEG spacer is crucial for its application in bioconjugation and drug delivery. While GPC is a powerful tool, it is noted that results for amphiphilic polymers can sometimes differ from those obtained by other methods like NMR. researchgate.net

Table 4: Illustrative GPC Data for Cbz-N-amido-PEG15-amine

| Parameter | Result | Interpretation |

| Number-Average MW (Mn) | ~850 g/mol | Average molecular weight by molecule count |

| Weight-Average MW (Mw) | ~860 g/mol | Average molecular weight by molecular weight |

| Polydispersity Index (PDI) | ≤ 1.05 | Indicates a narrow molecular weight distribution |

Quantitative Analysis of Functional Groups

Quantitative analysis is performed to determine the concentration of the key functional groups, which is essential for subsequent conjugation reactions.

The terminal primary amine group can be quantified using various colorimetric assays. The ninhydrin test, for example, results in a deep blue-colored product (Ruhemann's purple) upon reaction with primary amines, and the concentration can be determined spectrophotometrically. Another common method is the fluorescamine assay, where fluorescamine reacts with primary amines to yield a highly fluorescent product, allowing for sensitive quantification. nih.gov

The Cbz-protected amine can be quantified using UV-Vis spectroscopy. The benzyl group of the Cbz moiety has a characteristic UV absorbance profile with a maximum around 257 nm. By using a standard calibration curve prepared with a known concentration of a similar Cbz-containing compound, the concentration of the Cbz group in a sample of Cbz-N-amido-PEG15-amine can be accurately determined.

Table 5: Methods for Functional Group Quantification

| Functional Group | Method | Principle |

| Terminal Primary Amine (-NH₂) | Ninhydrin Assay | Colorimetric; reaction yields a colored product measured by UV-Vis. |

| Terminal Primary Amine (-NH₂) | Fluorescamine Assay | Fluorometric; reaction yields a fluorescent product. nih.gov |

| Cbz-Protected Amine | UV-Vis Spectroscopy | Spectrophotometric; based on the UV absorbance of the aromatic ring. |

Titration Methods

While classical potentiometric titration can be used for determining the concentration of amino groups in polymers, spectrophotometric assays that function as quantitative titrations are more commonly employed for amine-terminated polyethylene (B3416737) glycol (PEG) linkers due to their sensitivity and specificity. researchgate.netresearchgate.netjmaterenvironsci.com These methods rely on the reaction of the primary amine with a reagent to produce a chromogenic product, the absorbance of which is proportional to the concentration of the amine.

Ninhydrin Assay: The ninhydrin test is a well-established method for detecting and quantifying ammonia (B1221849) or primary and secondary amines. byjus.commicrobenotes.com In this assay, the terminal amine group of Cbz-N-amido-PEG15-amine reacts with two molecules of ninhydrin. This reaction, conducted at an elevated temperature, results in the formation of a deep purple product known as Ruhemann's purple, which is quantified spectrophotometrically at approximately 570 nm. microbenotes.com The concentration of the amine is determined by comparing the absorbance of the sample to a standard curve generated from a compound with a known primary amine concentration. nih.govigem.org

2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) Assay: The TNBSA assay is another rapid and sensitive method for the determination of free primary amino groups. thermofisher.combiosynth.comthermofisher.com TNBSA reacts with the primary amine of the PEG linker under alkaline conditions (pH 8.5) to form a yellow-orange N-trinitrophenyl derivative. thermofisher.combiosynth.com This colored product has a strong absorbance at 335 nm. thermofisher.comthermofisher.com Similar to the ninhydrin assay, quantification is achieved by referencing a standard curve. It is crucial to avoid buffers containing free amines, such as Tris or glycine, as they will interfere with the reaction. thermofisher.com

Below is a representative data table illustrating the principles of spectrophotometric quantification for an amine-terminated PEG linker.

| Standard Concentration (µM) | Absorbance at 335 nm (AU) | Sample ID | Sample Absorbance at 335 nm (AU) | Calculated Concentration (µM) |

|---|---|---|---|---|

| 0 | 0.005 | Cbz-N-amido-PEG15-amine (Batch 1) | 0.458 | 45.3 |

| 10 | 0.106 | |||

| 25 | 0.254 | |||

| 50 | 0.509 | |||

| 75 | 0.761 | |||

| 100 | 1.012 |

This table presents hypothetical data for generating a standard curve and determining the concentration of an unknown sample. The linear relationship between concentration and absorbance allows for the quantification of the amine groups.

Advanced Techniques for Conjugate Characterization (when Cbz-N-amido-PEG15-amine is part of a larger construct)

When Cbz-N-amido-PEG15-amine is used to link a payload (e.g., a small molecule drug) to a biomolecule (e.g., an antibody to form an Antibody-Drug Conjugate or ADC), a comprehensive suite of advanced analytical techniques is necessary to characterize the final conjugate. enovatia.com These methods confirm the success of the conjugation, determine the sites of attachment, and quantify the number of linker-payload moieties attached.

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for characterizing PEGylated bioconjugates. nih.gov

Intact Mass Analysis: Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to measure the molecular weight of the entire conjugate. nih.govacs.org This analysis confirms the covalent attachment of the Cbz-N-amido-PEG15-amine linker and its payload. For ADCs, this data is used to determine the distribution of species with different numbers of drugs attached and to calculate the average drug-to-antibody ratio (DAR), a critical quality attribute. researchgate.netagilent.comrapidnovor.com

Peptide Mapping: To identify the specific amino acid residues where the PEG linker is attached (e.g., lysine (B10760008) residues), a "bottom-up" proteomics approach is used. rapidnovor.com The conjugate is enzymatically digested (e.g., with trypsin) into smaller peptides. emerypharma.com This peptide mixture is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). emerypharma.com By comparing the peptide map of the conjugated protein to the unconjugated one, peptides showing a mass shift corresponding to the addition of the linker-payload can be identified. nih.govmagtechjournal.com MS/MS fragmentation of these modified peptides confirms the exact site of PEGylation. nih.gov

| Peptide Sequence | Expected Mass (Unmodified) [Da] | Observed Mass (from Conjugate) [Da] | Mass Shift (Δm) [Da] | Conclusion |

|---|---|---|---|---|

| SALEIK | 674.40 | 674.41 | +0.01 | Unmodified |

| TPIVHRK | 849.52 | 1704.55 | +855.03 | PEGylated at Lysine (K) |

| DLFRSV | 737.42 | 737.42 | +0.00 | Unmodified |

This table illustrates how a mass shift corresponding to the molecular weight of the Cbz-N-amido-PEG15-amine linker (855.03 Da) on a specific peptide identifies the site of conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution structural information about the conjugate.

¹H NMR: Proton NMR can be used to confirm the presence of the PEG linker on the biomolecule. The characteristic strong signal from the ethylene glycol repeating units (-O-CH₂-CH₂-) of the PEG chain is readily identifiable. nih.govacs.org This technique can also be used to determine the degree of PEGylation by comparing the integral of the PEG signal to that of a signal from the protein. researchgate.net

Solid-State NMR: For larger PEGylated proteins that are challenging to analyze with solution-state NMR, solid-state NMR has emerged as a powerful tool. It can provide atomic-level information and is used to assess the structural integrity of the protein after the PEGylation process. nih.govnih.gov

These advanced analytical methods provide a detailed picture of the bioconjugate, ensuring its structural integrity, defining the extent and location of modification, and confirming its quality for research and therapeutic applications.

Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Routes for Improved Efficiency

The synthesis of amino-terminated PEG linkers is crucial for their application in creating complex biomaterials and drug delivery systems. nih.gov Current research aims to move beyond traditional methods to develop more efficient, high-yielding, and scalable synthetic pathways.

One promising approach involves the conversion of readily available hydroxyl-terminated polyglycols into amino-terminated derivatives. A facile, high-yield strategy has been reported that involves a two-step process: initial conversion of the hydroxyl end-groups to mesylates, followed by conversion to azides. The final amino group is then generated through reduction with zinc in the presence of ammonium (B1175870) chloride, achieving excellent end-group fidelity (>99%) and high isolated yields (82–99%). nih.gov This method avoids the use of phthalimido end-groups and hydrazine, offering a more direct route. nih.gov

Other strategies focus on activating the terminal hydroxyl group of a PEG chain for subsequent reaction. For instance, α-hydroxyl-ω-propargyl PEG can be activated with 4-nitrophenyl chloroformate (p-NPC) to create an amine-reactive site. mdpi.com Similarly, methods for preparing linear polymers with a terminal amine in high purity involve reacting a polymer with a terminal tosylate with a protected amine salt, followed by deprotection. google.com

The introduction of the Cbz protecting group itself is also a subject of optimization. Efficient methods include reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under controlled alkaline conditions (pH 8-10) or utilizing non-alkaline conditions with reagents like Cbz-Cl/PEG-600 for an environmentally friendly and selective process. highfine.com

Table 1: Comparison of Synthetic Strategies for Amine-Terminated PEGs This table is interactive. Click on the headers to sort.

| Method | Key Reagents | Reported Yield | Key Advantages |

|---|---|---|---|

| Hydroxyl to Amine Conversion nih.gov | Mesyl chloride, Sodium azide, Zn/NH₄Cl | 82-99% | High yield and end-group fidelity; avoids hydrazine. |

| Tosylate Displacement google.com | Tosyl chloride, Protected amine salt | High Purity | Suitable for high-purity pharmaceutical-grade polymers. |

| Mitsunobu Reaction nih.gov | Phthalimide, Hydrazine | 75-88% | Established method, but involves hydrazine. |

Future work will likely focus on developing one-pot syntheses, exploring sustainable solvents and reagents, and applying mechanochemical approaches to further simplify these processes and increase their industrial viability. nih.gov

Exploration of Cbz-N-amido-PEG15-amine in Emerging Research Fields

Cbz-N-amido-PEG15-amine is a valuable building block for creating advanced therapeutic and diagnostic agents. axispharm.com Its defined structure is particularly advantageous in emerging fields that demand precision and homogeneity.

Antibody-Drug Conjugates (ADCs): The linker's terminal amine can be reacted with activated carboxylic acids on cytotoxic drugs, while the Cbz-protected amine, once deprotected, can be conjugated to an antibody. This enables the creation of precisely structured ADCs where the PEG chain enhances solubility and pharmacokinetics.

PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are essential for connecting a target-binding ligand and an E3 ligase-binding ligand. The discrete length of the PEG15 chain can be used to systematically study the optimal distance required for efficient ternary complex formation and subsequent target degradation.

Targeted Nanoparticles and Drug Delivery: The amine functionality is crucial for conjugating targeting ligands (e.g., peptides, antibodies, or small molecules like folic acid) to the surface of nanoparticles, liposomes, or polymer-drug conjugates. axispharm.comnih.gov The PEG chain serves to shield the nanocarrier from the immune system, prolonging circulation time and improving stability. molecularcloud.org Examples include the development of nanocarriers for antineoplastic drugs like paclitaxel (B517696) and doxorubicin, aiming to improve their therapeutic index. tandfonline.com

Site-Specific Protein Modification: A major goal in biopharmaceuticals is the creation of homogeneous protein-drug conjugates. nih.gov Cbz-N-amido-PEG15-amine can be used in strategies that target a specific site on a protein, such as the N-terminus or an enzymatically introduced chemical handle, to ensure the attachment of a single PEG linker at a defined location. nih.govnih.gov

The versatility of this linker supports its application in creating a wide array of complex molecular architectures for targeted therapy, imaging, and diagnostics.

Advancements in Orthogonal Protecting Group Strategies

The synthesis of complex bioconjugates often requires a multi-step approach where different functional groups must be selectively modified. This is made possible through the use of orthogonal protecting groups, which can be removed under specific conditions without affecting other protected groups. bham.ac.uk

The Cbz group in Cbz-N-amido-PEG15-amine is a key component of such strategies. It is a well-established protecting group for amines, typically installed using benzyl chloroformate (Cbz-Cl). total-synthesis.commasterorganicchemistry.com Its primary advantage is its unique removal condition: catalytic hydrogenation (e.g., H₂ over a palladium catalyst). masterorganicchemistry.com This deprotection method is exceptionally mild and occurs at a neutral pH.

This makes the Cbz group orthogonal to many other commonly used protecting groups in peptide and complex molecule synthesis: total-synthesis.comvectorlabs.com

Boc (tert-butyloxycarbonyl) group: Removed under acidic conditions (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.com